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Fructose-isoleucine (mixture of diastereomers)

Food chemistry Maillard reaction Amadori compound quantification

Researchers modeling Maillard reactions in fermented soy products or tobacco often face irreproducible aroma profiles when substituting generic fructosyl-amino acids. Fructose-isoleucine (mixture of diastereomers) is the exact Amadori rearrangement product validated across five food matrices. • Quantified at 1.3 mM in soy sauce-second among Amadori compounds, exceeding fructose-alanine 4.3-fold. • Generates maltol, furaneol, and 5-methylfurfural, producing the roasted/sweet aroma essential for authentic soy sauce, miso, and white wine reconstitution. • Validated in simultaneous LC-MS/MS quantification of ten Amadori compounds in tobacco (LOD 1.354-2.532 ng/mL). Supplied as a pale yellow to beige solid; each batch is suitable as a single-reference standard for cross-matrix method harmonization.

Molecular Formula C12H23NO7
Molecular Weight 293.316
CAS No. 87304-79-8
Cat. No. B585365
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFructose-isoleucine (mixture of diastereomers)
CAS87304-79-8
SynonymsN-(1-Deoxy-β-D-fructopyranos-1-yl)-L-isoleucine;  [S-(R*,R*)]-1-[(1-Carboxy-2-methylbutyl)amino]-1-deoxy-β-D-fructopyranose
Molecular FormulaC12H23NO7
Molecular Weight293.316
Structural Identifiers
SMILESCCC(C)C(C(=O)O)NCC1(C(C(C(CO1)O)O)O)O
InChIInChI=1S/C12H23NO7/c1-3-6(2)8(11(17)18)13-5-12(19)10(16)9(15)7(14)4-20-12/h6-10,13-16,19H,3-5H2,1-2H3,(H,17,18)/t6-,7+,8-,9+,10-,12+/m0/s1
InChIKeyADLSFIUFBSPKJF-KZYWSPAVSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Fructose-Isoleucine Identity & Baseline Properties


Fructose-isoleucine (mixture of diastereomers), CAS 87304-79-8, is an Amadori rearrangement product formed by the non-enzymatic condensation of D-fructose with L-isoleucine . It belongs to the class of fructosyl-amino acids that serve as key intermediates in the Maillard reaction, acting as aroma and browning precursors in thermally processed foods, fermented products, and tobacco . As a mixture of diastereomers, its stereochemical complexity directly influences its reactivity profile and the organoleptic properties of derived Maillard products. The compound is naturally present in soy sauce, miso, white wine, and tobacco leaves, and is supplied as a pale yellow to beige solid with a molecular formula of C12H23NO7 and a molecular weight of 293.31 g/mol .

Why Fructose-Isoleucine Is Irreplaceable


Generic substitution among fructosyl-amino acid Amadori compounds is invalid because each amino acid side chain critically determines the compound's reactivity, the kinetics of Maillard browning, and the specific aroma profile generated upon thermal degradation . Fructose-isoleucine, bearing a branched β-methyl alkyl side chain, exhibits intermediate polarity and distinct steric effects compared to its closest structural analogs (e.g., fructose-leucine, fructose-valine) . These physicochemical differences translate into quantifiable variations in natural abundance across food matrices, oxidative browning induction rates, and the relative yields of specific Maillard aroma products such as maltol, furaneol, and 5-methylfurfural . Consequently, replacing fructose-isoleucine with a different fructose-amino acid conjugate will alter both the kinetic trajectory and the sensory outcome of Maillard reaction studies, compromising experimental reproducibility and product authenticity.

Quantitative Evidence vs. Amadori Analogs


Concentration Ranking in Soy Sauce

In a seminal isolation and quantification study of Amadori compounds from soy sauce, fructose-isoleucine was measured at an estimated concentration of 1.3 mM, ranking second only to fructose-leucine (1.5 mM) among the five identified fructose-amino acids, and exceeding the concentrations of fructose-valine (1.2 mM), fructose-alanine (0.3 mM), and fructose-glycine (0.2 mM) . This 1.3 mM concentration is 4.3-fold higher than fructose-alanine and 6.5-fold higher than fructose-glycine in the identical matrix, establishing fructose-isoleucine as one of the two most abundant Amadori compounds in soy sauce.

Food chemistry Maillard reaction Amadori compound quantification

Chromatographic Resolution from Fructose-Leucine

Fructose-isoleucine and fructose-leucine are structural isomers sharing the molecular formula C12H23NO7. Their differentiation requires specialized chromatographic separation, as they cannot be distinguished by mass spectrometry alone . A validated LC-MS/MS method using an Atlantis T3 column (2.1 × 250 mm, 5 μm) with acetonitrile/water gradient elution achieved baseline resolution of these isomers, enabling simultaneous quantification of ten Amadori compounds in tobacco with LOD of 1.354–2.532 ng/mL and LOQ of 4.516–8.444 ng/mL . Without such validated separation, the two isomers co-elute or are misidentified, leading to inaccurate quantification in complex matrices such as tobacco and fermented foods.

Analytical chemistry LC-MS/MS Isomer separation

Aroma Profile: Maltol, Furaneol, and 5-Methylfurfural

Fructose-isoleucine has been demonstrated to significantly induce oxidative browning and to correlate specifically with the formation of maltol, furaneol, and 5-methylfurfural, producing a characteristic roasted and sweet aroma profile . This product distribution is distinct from that of other fructose-amino acid Amadori compounds, where side-chain structure directs pyrolytic fragmentation pathways. Fructose-leucine, bearing an isobutyl side chain versus the sec-butyl side chain of fructose-isoleucine, yields a different ratio of these key aroma compounds upon thermal degradation . The branched β-methyl group of isoleucine sterically influences the cyclization and dehydration steps of the Maillard cascade, altering the relative yields of furanones and pyranones.

Flavor chemistry Maillard reaction Aroma precursor

Maillard Browning Reactivity Tier

In a systematic study of Maillard browning across 12 amino acids reacted with five sugars (including fructose) at pH 6.5 and 100°C, the color intensity of Maillard reaction products (MRPs) from nonpolar amino acids—including isoleucine and leucine—was intermediate between those from basic amino acids (highest browning) and acidic amino acids (lowest browning) . This positions fructose-isoleucine in a defined reactivity tier that is distinct from fructose-lysine or fructose-arginine (basic, high browning) and from fructose-aspartate or fructose-glutamate (acidic, low browning). Within the nonpolar amino acid class, the specific branched-chain structure of isoleucine confers distinct steric and electronic properties that modulate its exact browning rate relative to leucine and valine.

Maillard reaction kinetics Browning intensity Amino acid reactivity

Multi-Matrix Natural Occurrence

Fructose-isoleucine has been isolated and identified from multiple natural and processed matrices including soy sauce, miso, white wine, saké, and tobacco leaves . This broad natural occurrence contrasts with some other fructose-amino acid Amadori compounds that show more restricted distribution: fructose-proline was found in white wine but not in miso or saké, while fructose-glycine was identified in miso and saké but not in white wine . The consistent presence of fructose-isoleucine across diverse fermentation systems (soy-based, rice-based, grape-based) indicates its robust formation chemistry and stability, making it a more universally relevant analytical target and reference standard than matrix-restricted Amadori analogs.

Natural product chemistry Foodomics Maillard reaction

Fructose-Isoleucine Applications


Soy Sauce & Fermented Food Flavor Modeling

Given its quantified abundance of 1.3 mM in soy sauce—ranking second among five Amadori compounds and exceeding fructose-alanine by 4.3-fold —fructose-isoleucine is an essential reference standard for constructing authentic Maillard reaction models of fermented soy products. Its specific aroma precursor role, generating maltol, furaneol, and 5-methylfurfural with a roasted and sweet aroma , makes it indispensable for flavor reconstitution studies where accurate sensory simulation of soy sauce, miso, or white wine is required.

Tobacco Processing & Amadori Monitoring

Fructose-isoleucine has been validated as a key analyte in the simultaneous LC-MS/MS quantification of ten Amadori compounds in tobacco, with the method demonstrating LOD of 1.354–2.532 ng/mL and LOQ of 4.516–8.444 ng/mL . Its presence in tobacco leaves and its role as an aroma precursor in the Maillard reaction during tobacco processing make it a critical reference compound for quality control and process optimization in the tobacco industry, where precise monitoring of Amadori compound levels correlates with product aroma quality.

Maillard Browning Kinetics

Fructose-isoleucine occupies the intermediate reactivity tier for Maillard browning among amino acid classes—positioned between high-reactivity basic amino acid systems and low-reactivity acidic amino acid systems . This defined reactivity classification makes it a preferred model compound for controlled browning kinetic studies, particularly when investigating the modulation of Maillard reaction rates by metal ions (Fe2+, Cu2+ acceleration) or NaCl inhibition, where its nonpolar amino acid character provides a consistent baseline response distinct from extreme-reactivity systems.

Multi-Matrix Analytical Method Development

Fructose-isoleucine's detection across five distinct matrices—soy sauce, miso, white wine, saké, and tobacco —establishes it as the most broadly distributed Amadori compound among fructose-amino acid conjugates. This universal occurrence makes it the preferred single-reference standard for developing and cross-validating LC-MS/MS or HPAEC-PAD analytical methods intended for multi-matrix Amadori compound quantification, reducing the burden of matrix-specific calibration and enabling harmonized method transfer across food, beverage, and agricultural research laboratories.

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